Copper gluconate

Vue d'ensemble

Description

Copper gluconate is the copper salt of D-gluconic acid. It appears as an odorless light blue or blue-green crystal or powder, which is easily soluble in water but insoluble in ethanol . This compound is commonly used as a dietary supplement to treat copper deficiency and as an ingredient in various products, including breath mints and fertilizers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper gluconate can be synthesized by reacting gluconic acid solutions with cupric oxide or basic cupric carbonate . Another method involves adding basic copper carbonate to a glucolactone solution, allowing the mixture to stand still for crystallization . The resulting crystals are then used in semi-solid phase crystallization, which is cost-effective and yields high-quality products .

Industrial Production Methods: In industrial settings, this compound is produced by the metathesis reaction of calglucon and copper sulfate, resulting in gluconic acid copper liquor. This solution is then mixed with ethanol under controlled conditions to precipitate this compound crystals .

Analyse Des Réactions Chimiques

Types of Reactions: Copper gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can participate in substitution reactions with other metal salts under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxide, while reduction could produce elemental copper.

Applications De Recherche Scientifique

Nutritional Supplementation

Copper is an essential trace element necessary for various physiological processes, including iron metabolism, connective tissue formation, and neurological function. Copper gluconate is often used as a dietary supplement to address copper deficiency.

Case Study: Copper Deficiency Treatment

A documented case involved a patient with severe copper deficiency who was administered 2 mg/day of intravenous this compound for six weeks. Post-treatment, the patient's copper levels significantly increased from <0.10 mcg/mL to 0.91 mcg/mL, alongside normalization of white blood cell counts (Table 1) .

| Parameter | Baseline Level | Post-Treatment Level |

|---|---|---|

| Copper Level (mcg/mL) | <0.10 | 0.91 |

| White Blood Cell Count | 1.89 k/uL | 6.09 k/uL |

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its antioxidant properties and potential skin benefits. It is reported to be safe for use in products applied near the eyes at concentrations up to 0.006% .

Safety Assessment Findings

Research indicates that this compound does not produce adverse effects when used in cosmetics, making it a viable ingredient for skin care products aimed at improving skin health and appearance .

Antiviral Properties

Recent studies have explored the antiviral properties of this compound, particularly against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound could mitigate viral infection in Vero E6 cells.

Study Overview

In an experiment assessing the effects of this compound on SARS-CoV-2 infection:

- Treatment with concentrations as low as 25 μM significantly reduced infection rates compared to untreated controls.

- Higher concentrations (400 μM and above) resulted in decreased cell viability .

| Concentration (μM) | Infection Rate (%) | Cell Viability (%) |

|---|---|---|

| 25 | Significantly lower | Similar to control |

| 400 | Increased | Below 70% |

Clinical Research and Therapeutic Use

This compound has been investigated in clinical settings, particularly in combination therapies for cancer treatment. A Phase 1 study evaluated the safety of disulfiram combined with this compound in patients with liver tumors.

Clinical Findings

The combination was well-tolerated among participants, indicating potential for further exploration in oncological applications .

Mécanisme D'action

Copper gluconate exerts its effects by providing bioavailable copper, which is an essential trace element involved in numerous biological processes. Copper acts as a cofactor for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense . The compound is absorbed in the gut and transported to cells where it participates in these enzymatic reactions .

Comparaison Avec Des Composés Similaires

Copper bisglycinate: A chelated form of copper that is more easily absorbed by the body compared to copper gluconate.

Copper sulfate: Another common copper supplement with different solubility and bioavailability properties.

Comparison: this compound is less bioavailable compared to copper bisglycinate but is more commonly used in multivitamins and mineral supplements . Copper bisglycinate offers better absorption and may be more effective at increasing copper levels in the body . Copper sulfate, on the other hand, is often used in agricultural applications due to its high solubility and effectiveness as a micronutrient .

Activité Biologique

Copper gluconate is a copper salt of gluconic acid, often used in dietary supplements and as a source of copper in various applications, including cosmetics and pharmaceuticals. This article explores its biological activity, highlighting its effects on cellular health, potential therapeutic applications, and safety profile based on recent research findings.

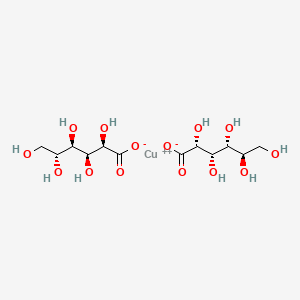

- Molecular Formula : C12H22CuO14

- Molecular Weight : 453.76 g/mol

- Solubility : Soluble in water, making it suitable for various formulations.

Copper is an essential trace element involved in numerous biological processes, including:

- Enzymatic Reactions : Copper acts as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, playing a crucial role in cellular respiration and antioxidant defense.

- Collagen Synthesis : It is vital for the formation of collagen and elastin, contributing to skin health and wound healing.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits antiviral properties against SARS-CoV-2. A study conducted on Vero E6 cells revealed:

- Cell Viability : At concentrations up to 200 µM, cell viability remained similar to untreated controls. However, at 400 µM and above, significant cytotoxicity was observed .

- Infection Rate Reduction : Treatment with this compound significantly reduced the infection rate of Vero E6 cells by up to 78% at concentrations of 25 µM and higher compared to untreated controls .

| Concentration (µM) | Infection Rate (%) | Viability (%) |

|---|---|---|

| 0 | 23.8 | 100 |

| 2 | 18.9 | 95 |

| 10 | 20.6 | 90 |

| 25 | 6.9 | 85 |

| 50 | 5.3 | 80 |

| 100 | 5.2 | 70 |

These results suggest that this compound may inhibit viral replication and could be further explored as a potential therapeutic agent against COVID-19.

Cancer Treatment

This compound has been investigated in combination with disulfiram for treating solid tumors. A Phase I clinical trial showed:

- Safety Profile : The combination was well-tolerated without dose-limiting toxicities.

- Efficacy : Some patients exhibited temporary disease stabilization, although no objective responses were recorded .

| Cohort | This compound (mg) | Disulfiram (mg) |

|---|---|---|

| 1 | 2 | 250 |

| 2 | 4 | 250 |

| 3 | 6 | 250 |

| 4 | 8 | 250 |

This combination therapy may exert effects through mechanisms involving protein modification and cellular signaling pathways.

Safety and Toxicity

While copper is essential for health, excessive intake can lead to toxicity. A double-blind study showed no significant changes in serum or urinary copper levels after supplementation with this compound over a period of twelve weeks . However, animal studies indicated potential adverse effects at high doses:

Propriétés

Numéro CAS |

527-09-3 |

|---|---|

Formule moléculaire |

C12H24CuO14 |

Poids moléculaire |

455.86 g/mol |

Nom IUPAC |

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

Clé InChI |

UIDMJAFPMKNXHF-IYEMJOQQSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu] |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu] |

Color/Form |

Light blue crystalline powder |

melting_point |

155-157 °C /D-form/ |

Key on ui other cas no. |

527-09-3 13005-35-1 |

Description physique |

Light blue odorless solid; [HSDB] Light blue powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe |

Synonymes |

Copper Gluconate Gluconate, Copper Gluconates |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.